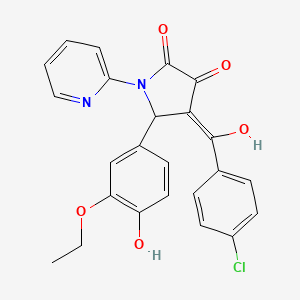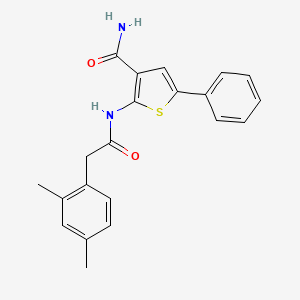
2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2,4-Dimethylphenyl)acetamido)-5-phenylthiophene-3-carboxamide, also known as DPCPX, is a selective antagonist of the adenosine A1 receptor. It is a member of the xanthine family of compounds and has been extensively studied for its potential therapeutic applications.
Applications De Recherche Scientifique
Synthesis and Characterization
Innovative Synthesis Methods : Research has demonstrated innovative approaches to synthesizing complex compounds, including the use of dimethylformamide (DMF) and dimethyl acetamide (DMA) as key solvents or reactants in creating novel chemical structures. For instance, the use of DMF-DMA has facilitated the synthesis of enaminones and dienaminones, leading to the development of new pyridine, pyrimidine, and thienopyridine derivatives, highlighting versatile methodologies for constructing heterocyclic compounds (Abdel-Khalik et al., 2004).
Polyamide Synthesis : Aromatic polyamides with various structural motifs have been synthesized, including those incorporating thiophene and phenyl groups. These materials are noted for their solubility in polar solvents and potential applications in creating transparent and flexible films, underscoring the relevance of such compounds in material science and engineering (Kakimoto et al., 1985; Ubale et al., 2001).
Antimicrobial and Antitumor Activities
Antimicrobial Evaluation : Novel thiophene and tetrazole derivatives have been synthesized and evaluated for their antimicrobial properties. The exploration of such compounds contributes to the search for new antimicrobial agents, potentially addressing the rising challenge of antibiotic resistance (Gouda et al., 2010).
Anticancer Research : The development and testing of new chemical entities for anticancer activity have been a significant focus. For example, thiophene derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines, highlighting the potential of such compounds in oncological research and drug development (Atta et al., 2021).
Material Science Applications
- Electrochromic Properties : Aromatic polyamides incorporating specific functional groups have shown promising electrochromic properties, indicating their potential use in developing new materials for electronic displays and other applications requiring color change capabilities (Chang & Liou, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
2-[[2-(2,4-dimethylphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-13-8-9-16(14(2)10-13)11-19(24)23-21-17(20(22)25)12-18(26-21)15-6-4-3-5-7-15/h3-10,12H,11H2,1-2H3,(H2,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZKVLLAYVYTPHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,5-dimethoxyphenyl)-2-[7-(4-methylbenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2527933.png)
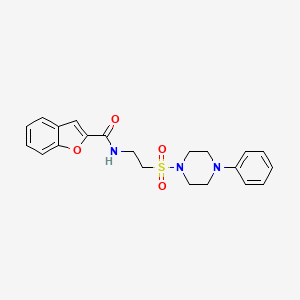
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide](/img/structure/B2527935.png)
![4-(1,1-dioxothiazinan-2-yl)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2527938.png)
![1-(2-(3,4-dichlorophenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2527939.png)
![Ethyl 7-amino-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2527940.png)

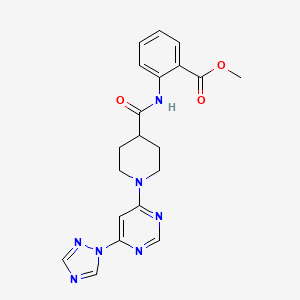
![2-(2-Fluorobenzyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole](/img/structure/B2527945.png)
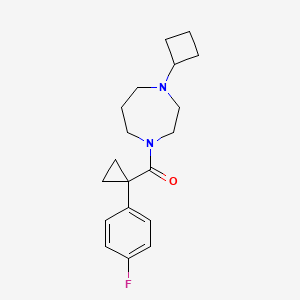
![2-((4-((4-methoxyphenyl)amino)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)amino)ethanol](/img/structure/B2527949.png)
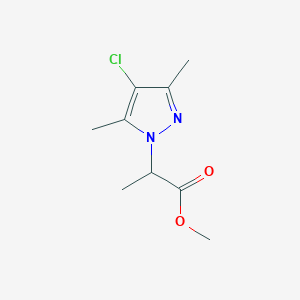
![4,4,4-Trifluoro-1-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]butan-1-one](/img/structure/B2527951.png)
